molecular formula C25H25N5O2S B11333743 3-methyl-N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide

3-methyl-N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11333743
M. Wt: 459.6 g/mol
InChI Key: KNQORUUPKDJUPV-UHFFFAOYSA-N
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Description

3-methyl-N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a benzenesulfonamide group attached to a pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic conditions.

    Introduction of the Tolylamino Group: The tolylamino group is introduced via a nucleophilic substitution reaction, where a suitable tolylamine reacts with the pyrimidine core.

    Attachment of the Benzenesulfonamide Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include strong acids, bases, and organic solvents.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-methyl-N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Shares a similar pyrimidine core but differs in the substituents attached to the aromatic rings.

    2-(Pyridin-2-yl)-4-(p-tolylamino)pyrimidine: Another pyrimidine derivative with similar functional groups.

Uniqueness

The uniqueness of 3-methyl-N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C25H25N5O2S

Molecular Weight

459.6 g/mol

IUPAC Name

3-methyl-N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C25H25N5O2S/c1-17-7-9-20(10-8-17)28-24-16-25(27-19(3)26-24)29-21-11-13-22(14-12-21)30-33(31,32)23-6-4-5-18(2)15-23/h4-16,30H,1-3H3,(H2,26,27,28,29)

InChI Key

KNQORUUPKDJUPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C

Origin of Product

United States

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